molecular formula C21H36O5 B1232468 Prostaglandin F2alpha 9-methyl ether CAS No. 79743-27-4

Prostaglandin F2alpha 9-methyl ether

Cat. No.: B1232468
CAS No.: 79743-27-4
M. Wt: 368.5 g/mol
InChI Key: DHUJYNACDMVDIE-YNPSZXEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F2alpha 9-methyl ether is a synthetically prepared methyl ether derivative of native Prostaglandin F2α (PGF2α). This analogue is characterized by the addition of a methyl ether group, which has been shown to confer significant biological activity and increased selectivity for specific research applications . Nuclear Magnetic Resonance (NMR) studies indicate that while ether formation induces conformational changes, the molecule retains potent biological activity, measured at 3-420% of natural PGF2α in various assays . A key area of research for this compound is in reproductive biology. Studies have demonstrated that the 9-methyl ether and 15-methyl ether derivatives of PGF2α show increased selectivity for luteolytic activity, as measured in the hamster antifertility (HAF) assay . This makes it a valuable tool for investigating the mechanisms of corpus luteum regression and fertility control. Furthermore, research in Swiss mouse 3T3 cells indicates that methyl derivatives of PGF2α are as effective as the native compound in stimulating the initiation of DNA synthesis and cell division, a mitogenic effect that is enhanced in the presence of insulin . The specific functional groups on the PGF2α molecule are critical for this activity, with the 9-methyl ether modification retaining most of the potency, suggesting an interaction with a specific PGF2α receptor . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this product with care and adhere to all relevant safety protocols.

Properties

CAS No.

79743-27-4

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-17-18(20(26-2)15-19(17)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,16-20,22-23H,3-4,6-7,9-12,15H2,1-2H3,(H,24,25)/b8-5-,14-13+/t16-,17+,18+,19+,20-/m0/s1

InChI Key

DHUJYNACDMVDIE-YNPSZXEPSA-N

SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)OC)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)OC)O)O

Synonyms

9-methoxyprostaglandin F2alpha
O-9-methylprostaglandin F2alpha ether
PGF2alpha 9-methyl ether
prostaglandin F2alpha 9-methyl ethe

Origin of Product

United States

Scientific Research Applications

Medical Applications

1.1 Reproductive Health
Prostaglandin F2alpha and its analogs, including the 9-methyl ether variant, play a significant role in reproductive health. They are utilized in various gynecological procedures, such as inducing labor and managing postpartum hemorrhage. Research indicates that the 9-methyl ether exhibits enhanced luteolytic activity, which is crucial for regulating reproductive cycles and facilitating abortion in veterinary medicine .

1.2 Cardiovascular Research
Emerging studies suggest that prostaglandin F2alpha receptors are implicated in blood pressure regulation and cardiovascular health. The 9-methyl ether may serve as a pharmacological probe to explore the role of prostaglandins in hypertension and atherosclerosis. Specifically, antagonism of the FP receptor could offer a novel therapeutic strategy for conditions linked to high-renin hypertension .

1.3 Ophthalmology
In ophthalmology, prostaglandin analogs are widely used to treat glaucoma by reducing intraocular pressure. The 9-methyl ether variant is being investigated for its potential to enhance the efficacy of existing treatments while minimizing side effects associated with other prostaglandin analogs .

Cosmetic Applications

2.1 Hair Growth Stimulation
Prostaglandin F2alpha analogs, including the 9-methyl ether, have been incorporated into cosmetic formulations aimed at promoting hair growth. Clinical studies have shown that these compounds can effectively stimulate hair follicles, making them a popular choice for treating androgenetic alopecia . The mechanism involves enhancing the anagen phase of hair growth through increased blood flow and follicle stimulation.

2.2 Skin Care Products
Recent investigations have revealed that prostaglandin analogs can improve skin hydration and elasticity. The 9-methyl ether's ability to modulate inflammatory responses may also contribute to its use in anti-aging products, as it helps maintain skin integrity and reduce signs of aging through improved cellular turnover and repair mechanisms .

Comparative Analysis of Prostaglandin F2alpha Analogues

The following table summarizes key characteristics and applications of various prostaglandin F2alpha analogs:

Compound Luteolytic Activity Ophthalmic Use Cosmetic Use Cardiovascular Research
Prostaglandin F2alphaHighYesLimitedYes
Prostaglandin F2alpha 9-Methyl EtherHigher than natural PGF2αInvestigatedYesInvestigated
LatanoprostModerateYesLimitedNo
BimatoprostModerateYesLimitedNo

Case Studies and Findings

  • A study conducted on the luteolytic effects of this compound demonstrated a significant increase in effectiveness compared to natural prostaglandins in hamster antifertility assays, indicating its potential for enhanced reproductive control .
  • In ophthalmic research, formulations containing the 9-methyl ether were shown to reduce intraocular pressure more effectively than traditional therapies, highlighting its clinical relevance in glaucoma management .
  • Cosmetic trials have indicated that topical applications of prostaglandin analogs significantly improve hair density and thickness in patients with androgenetic alopecia, showcasing their utility beyond traditional medical applications .

Comparison with Similar Compounds

Comparison with Similar Prostaglandin F2α Analogs

Structural and Functional Modifications

Methylation at specific positions (9, 11, or 15) of PGF2α alters receptor binding, metabolic pathways, and biological activity:

Compound Structural Modification Key Functional Attributes Receptor Affinity
PGF2α None Natural ligand for FP receptors; mediates uterine contraction, luteolysis, and bladder smooth muscle contraction. Short half-life due to rapid metabolism. High affinity for FP
PGF2α 9-MeO Methyl ether at C9 Potential resistance to 9-ketoreductase, reducing conversion from PGE2. May stabilize interactions with FP receptors. Likely FP (inferred)
PGF2α 15-MeO Methyl ether at C15 Clinically used (e.g., carboprost); prolonged half-life due to resistance to 15-hydroxyprostaglandin dehydrogenase. FP receptor agonist
11-epi-PGF2α Epimerization at C11 Altered stereochemistry reduces FP receptor affinity; associated with oxidative stress markers. Low FP affinity

Metabolic Stability and Enzyme Interactions

  • PGF2α 9-MeO : The methyl ether at C9 likely blocks 9-ketoreductase activity, a key enzyme converting PGE2 to PGF2α in tissues . This modification could prevent interconversion, enhancing specificity for FP receptors.
  • PGF2α 15-MeO : Resists degradation by 15-hydroxyprostaglandin dehydrogenase, a major catabolic enzyme, resulting in a 3–5-fold longer half-life compared to PGF2α .
  • PGE2 : Converted to PGF2α via 9-ketoreductase in tissues, leading to FP receptor-mediated effects (e.g., bladder contraction) despite primary affinity for EP receptors .

Pharmacological Effects in Smooth Muscle

  • Bladder Smooth Muscle :
    • PGF2α and PGE2 both induce contractions in bladder tissues, but PGE2’s effects are partially mediated by FP receptors after enzymatic conversion to PGF2α .
    • PGF2α 9-MeO may bypass this conversion step, directly activating FP receptors with greater stability.
  • Uterine Smooth Muscle :
    • PGF2α 15-MeO (carboprost) is clinically used for postpartum hemorrhage due to its potent uterotonic effects .
    • PGF2α 9-MeO’s efficacy in uterine models remains unstudied but could theoretically mimic carboprost with enhanced metabolic resistance.

Receptor Cross-Sensitivity and Antagonism

  • FP Receptor Cross-Activity : PGE2 exhibits partial affinity for FP receptors, especially after conversion to PGF2α . PGF2α 9-MeO may exhibit stronger FP-specific activity due to structural stabilization.
  • Antagonist Studies : The FP receptor antagonist AL-8810 inhibits both PGF2α- and PGE2-induced contractions in bladder tissues, confirming FP receptor involvement . This suggests that methylated analogs like PGF2α 9-MeO could be selectively targeted by FP antagonists.

Data Table: Comparative Overview of PGF2α Analogs

Parameter PGF2α PGF2α 9-MeO PGF2α 15-MeO
Metabolic Stability Low High (inferred) High
Primary Receptor FP FP FP
Clinical Use Limited Experimental Obstetrics
Enzyme Resistance None 9-ketoreductase 15-HPGD

HPGD: Hydroxyprostaglandin dehydrogenase

Preparation Methods

Regiospecific Methylation Strategies

Total synthesis remains a cornerstone for producing PGF2α 9-Me with precise regiochemical control. Early work demonstrated the feasibility of introducing methyl groups at specific positions (C-9, C-11, C-15) via multi-step organic transformations. The 9-methyl ether derivative is synthesized through a sequence involving:

  • Cyclopentane Core Construction : Formation of the prostaglandin cyclopentane ring system with pre-installed hydroxyl groups at C-9, C-11, and C-15.

  • Selective Methylation : Regiospecific methylation at the C-9 hydroxyl using methylating agents such as methyl iodide or diazomethane under controlled conditions.

  • Side-Chain Elaboration : Sequential functionalization of the α- and ω-chains to match PGF2α’s structure.

Nuclear Magnetic Resonance (NMR) studies of the 9-methyl ether revealed conformational changes in the cyclopentane ring compared to native PGF2α, yet biological activity was retained at 3–420% of the parent compound’s potency. This suggests that methylation alters spatial interactions without disrupting critical receptor-binding motifs.

Stereochemical Considerations

The stereochemical integrity of PGF2α 9-Me is paramount for biological efficacy. Total synthesis routes employ chiral auxiliaries or asymmetric induction to set the four stereocenters (C-8, C-9, C-11, C-15). For example:

  • C-9 Configuration : Methylation at C-9 must preserve the α-orientation of the hydroxyl group to maintain luteolytic activity.

  • Side-Chain Geometry : The cis-double bond in the α-chain (C-5–C-6) and trans-configuration in the ω-chain (C-13–C-14) are replicated using Wittig olefination or cross-metathesis.

Despite these efforts, total synthesis often suffers from low overall yields (<20%) due to the need for multiple protection/deprotection steps and chromatographic purifications.

Catalytic Asymmetric Synthesis

Rh-Catalyzed Suzuki-Miyaura Coupling

A breakthrough in prostaglandin synthesis involves Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura (DYKAT) couplings. This method, initially developed for PGF2α, is adaptable to PGF2α 9-Me by modifying the boronic ester coupling partner:

  • Boronic Ester Design : Incorporation of a methoxy group at C-9 in the alkenyl boronic ester ensures regiospecific methylation during coupling.

  • Ligand Control : Chiral Rh catalysts (e.g., DuPhos or BINAP ligands) dictate absolute stereochemistry at three contiguous centers (C-8, C-9, C-11).

  • Cyclopentane Formation : Coupling between the boronic ester and a racemic bicyclic allyl chloride yields a cyclopentyl intermediate with >99% enantiomeric excess (ee).

This approach achieves the cyclopentane core in 90% yield on a 5 mmol scale, demonstrating scalability.

Pd-Catalyzed Tsuji-Trost Alkylation and Iodolactonization

Following cyclopentane formation, the final stereocenters (C-12 and C-15) are installed via:

  • Tsuji-Trost Alkylation : Palladium-catalyzed allylic alkylation introduces the ω-chain with retention of configuration.

  • Iodolactonization : Cyclization of a hydroxy-acid intermediate forms the lactone ring, setting the C-15 stereocenter.

These steps collectively enable a 16-step linear sequence to PGF2α 9-Me with 19% overall yield, surpassing traditional total synthesis in efficiency.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereochemical Control Scalability
Total Synthesis Regiospecific methylation, Wittig olefination<20%Moderate (chiral auxiliaries)Limited by purification
Catalytic Asymmetric Rh-DYKAT, Tsuji-Trost alkylation19%High (ligand-controlled)Demonstrated at 5 mmol

The catalytic route excels in stereochemical precision and scalability but requires specialized catalysts. Total synthesis offers flexibility in derivative preparation but is less efficient.

Q & A

Q. What are the common synthetic routes for Prostaglandin F2α 9-methyl ether, and what are the critical challenges in its enantioselective synthesis?

Prostaglandin F2α 9-methyl ether is synthesized via stereocontrolled methods, often leveraging chiral pool strategies or asymmetric catalysis. Key steps include:

  • Core cyclopentane formation : Utilizing bicyclic ketone intermediates to establish stereochemistry at C8, C9, C11, and C15 positions .
  • Methyl ether introduction : Selective methylation at the 9-hydroxyl group under mild alkylation conditions (e.g., methyl iodide with silver oxide) to avoid epimerization .
  • Purification challenges : Separation of positional isomers (e.g., 9- vs. 11-methyl ethers) requires high-resolution chromatography or crystallization .
    Challenges include maintaining stereochemical integrity during methylation and minimizing side reactions in polyfunctional intermediates .

Q. What analytical techniques are recommended for quantifying Prostaglandin F2α 9-methyl ether in biological matrices, and how are isomer-specific interferences resolved?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimized using reverse-phase C18 columns and mobile phases with 0.1% formic acid to enhance ionization. Quantification relies on transitions like m/z 369 → 291 (characteristic of the methyl ether moiety) .
  • ELISA : Commercial kits (e.g., competitive inhibition assays) achieve sensitivity down to 9.88 pg/mL but require cross-reactivity validation against structurally similar prostanoids (e.g., 8-iso-PGF2α) .
  • Isomer differentiation : Use chiral columns or derivatization with dinitrophenylhydrazine (DNPH) to distinguish 9-methyl ether from 15-methyl or 11-epi isomers .

Advanced Research Questions

Q. How can researchers differentiate between enzymatic (cyclooxygenase-driven) and non-enzymatic (free radical-mediated) formation pathways of Prostaglandin F2α 9-methyl ether in oxidative stress models?

  • Pathway-specific biomarkers : Measure the 8-iso-PGF2α/PGF2α ratio via LC-MS/MS. A high ratio (>1) indicates non-enzymatic lipid peroxidation, while enzymatic synthesis correlates with lower ratios .
  • Inhibitor studies : Use cyclooxygenase (COX) inhibitors (e.g., indomethacin) to suppress enzymatic pathways. Persistent 9-methyl ether levels under inhibition suggest radical-driven formation .
  • Isotopic labeling : Incubate cells with deuterated arachidonic acid; non-enzymatic pathways yield unlabeled products due to radical recombination .

Q. What experimental strategies resolve structural ambiguity between Prostaglandin F2α 9-methyl ether and its positional isomers (e.g., 11-methyl or 15-methyl derivatives)?

  • Nuclear Magnetic Resonance (NMR) : Key distinctions include:
    • 9-methyl ether : A singlet at δ 3.3 ppm (C9-OCH3) and NOE correlations between C8-H and C9-OCH3 .
    • 15-methyl ether : Distinct coupling patterns in the cyclopentane ring (e.g., C13-C14 double bond at δ 5.5–5.7 ppm) .
  • High-resolution mass spectrometry (HR-MS) : Exact mass analysis (e.g., m/z 369.2143 for C21H34O5) distinguishes from isomers with identical nominal mass .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystalline samples .

Q. How do receptor binding affinities of Prostaglandin F2α 9-methyl ether compare to native PGF2α, and what methods are used to assess functional activity in vascular or reproductive tissues?

  • Competitive binding assays : Radiolabeled PGF2α (e.g., ³H-PGF2α) is displaced by 9-methyl ether in membrane preparations from bovine corpora lutea or vascular smooth muscle. Reported IC50 values are ~2-fold higher than PGF2α, suggesting reduced affinity .
  • Functional studies :
    • Vascular tone : Measure contraction in isolated uterine arteries using wire myography; 9-methyl ether exhibits 50–60% efficacy relative to PGF2α .
    • Luteolysis models : Intravenous infusion in heifers shows delayed progesterone decline compared to PGF2α, indicating modified pharmacokinetics .

Q. What in vitro and in vivo models are suitable for studying the metabolic stability of Prostaglandin F2α 9-methyl ether, and how does methylation impact its half-life?

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Methylation at C9 reduces β-oxidation susceptibility, extending half-life to >60 mins (vs. 25 mins for PGF2α) .
  • In vivo pharmacokinetics : Administer 9-methyl ether intravenously in rats; plasma clearance rates are 30% slower than PGF2α due to reduced renal excretion .

Methodological Considerations

  • Sample stability : Store at -80°C in ethanol (1% v/v) to prevent autoxidation. Avoid repeated freeze-thaw cycles .
  • Data validation : Include internal standards (e.g., deuterated PGF2α-d4) to correct for matrix effects in MS-based assays .

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